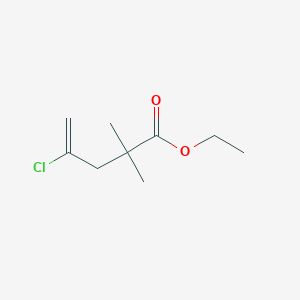












|
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH:14]([CH3:16])[CH3:15].[Cl:21]C(CCl)=C>C1COCC1>[Cl:21][C:5](=[CH2:6])[CH2:7][C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH2:19][CH3:20])=[O:17]
|


|
Name
|
|
|
Quantity
|
126.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
132 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
138.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C)CCl
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
STIRRING
|
|
Details
|
to stir for an additional hour at -78° C
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at ambient temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
ADDITION
|
|
Details
|
Saturated aqueous ammonium chloride solution was added
|
|
Type
|
CUSTOM
|
|
Details
|
the THF was removed in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous residue was then extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(CC(C(=O)OCC)(C)C)=C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |